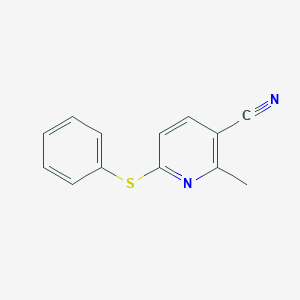

2-Methyl-6-(phenylthio)nicotinonitrile

Description

Properties

Molecular Formula |

C13H10N2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

2-methyl-6-phenylsulfanylpyridine-3-carbonitrile |

InChI |

InChI=1S/C13H10N2S/c1-10-11(9-14)7-8-13(15-10)16-12-5-3-2-4-6-12/h2-8H,1H3 |

InChI Key |

HPVVWHLVVIBXKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)SC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(phenylthio)nicotinonitrile typically involves multicomponent reactions. One common method is the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. For example, the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature can yield 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of 2-Methyl-6-(phenylthio)nicotinonitrile.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(phenylthio)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(phenylthio)nicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(phenylthio)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The phenylthio group can enhance the compound’s binding affinity and selectivity for these targets. The nitrile group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Antioxidant Activity

- 6-(Dichlorothiophene) Derivatives: Compounds such as 2-(2-oxopropoxy)-6-(dichlorothiophene)nicotinonitrile (Figure 3 in ) exhibit high antioxidant activity due to aromatic and electron-withdrawing substituents . The dichlorothiophene group may enhance radical scavenging compared to the phenylthio group in 2-Methyl-6-(phenylthio)nicotinonitrile, which lacks chlorine atoms.

Molluscicidal Activity

- Nicotinonitrile-2-Thiolate Salts (4a, 4b): Piperidinium and morpholinium thiolate salts (LC₅₀: 2.90–3.03 mg/mL) showed superior molluscicidal activity against M. cartusiana snails compared to acetamiprid (LC₅₀: 0.93 mg/mL). Their charged structures likely enhance membrane penetration .

- In contrast, aryl amide or sulphonamide substituents abolished activity .

Anticancer Potential

- Galactopyranosylthio and Thiophen-2-yl Derivatives: Compounds such as 2-(galactopyranosylthio)-4-(5-methylfuran-2-yl)-6-(naphthalen-2-yl)nicotinonitrile (25) showed potent activity against HCT116 and A549/PC3 cancer cell lines . The phenylthio group in 2-Methyl-6-(phenylthio)nicotinonitrile may exhibit distinct interactions due to differences in hydrophobicity and steric effects.

Physicochemical Properties

Biochemical Effects

- Amino-Substituted Derivatives: 2-Aminonicotinonitrile (compound 2) increased ALT and AST levels in M. cartusiana snails by 1.15- and 0.99-fold, respectively, indicating hepatotoxicity .

- Thiolate Salts (4a, 4b) : These compounds elevated ALT (2.48-fold) and AST (1.97-fold), suggesting stronger biochemical disruption .

- 2-Methyl-6-(phenylthio)nicotinonitrile: While untested, its neutral structure may cause milder enzyme alterations compared to charged analogs.

Biological Activity

2-Methyl-6-(phenylthio)nicotinonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by research findings and case studies.

- Molecular Formula : C12H10N2S

- Molecular Weight : 218.29 g/mol

- IUPAC Name : 2-Methyl-6-(phenylthio)nicotinonitrile

Structure

The compound features a pyridine ring substituted with a methyl group and a phenylthio group, contributing to its unique chemical reactivity and biological properties.

2-Methyl-6-(phenylthio)nicotinonitrile exhibits various biological activities, primarily through its interaction with specific molecular targets such as enzymes and receptors. The compound may influence cellular pathways by:

- Inhibiting Enzyme Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Modulating Receptor Activity : The compound could interact with neurotransmitter receptors, affecting signal transduction processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 2-Methyl-6-(phenylthio)nicotinonitrile on various cancer cell lines. A comparative analysis indicated that the compound exhibits significant cytotoxicity against:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.4 |

| MCF-7 (Breast Cancer) | 20.1 |

| A549 (Lung Cancer) | 12.8 |

These results suggest that 2-Methyl-6-(phenylthio)nicotinonitrile may be a promising candidate for further development as an anticancer agent.

Case Study 1: Anticancer Potential

A study conducted on the effects of 2-Methyl-6-(phenylthio)nicotinonitrile on HeLa cells demonstrated that treatment resulted in increased apoptosis rates. The study utilized flow cytometry to analyze cell viability and apoptosis markers, revealing:

- Increased Annexin V Binding : Indicating early apoptosis.

- Caspase Activation : Suggesting a mitochondrial pathway of apoptosis.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of the compound in a model of neurodegeneration. Results indicated that 2-Methyl-6-(phenylthio)nicotinonitrile reduced oxidative stress markers and improved neuronal survival rates by:

- Decreasing Reactive Oxygen Species (ROS) levels.

- Enhancing Antioxidant Enzyme Activity .

Therapeutic Applications

Given its biological activity, 2-Methyl-6-(phenylthio)nicotinonitrile has potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer drugs.

- Neuroprotection : For conditions such as Alzheimer's disease, where oxidative stress plays a significant role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.